8-Bromo-2'-deoxyguanosine-5'-monophosphate

Catalog No.
S13433450
CAS No.
61286-94-0
M.F
C10H13BrN5O7P
M. Wt
426.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2'-deoxyguanosine-5'-monophosphate

CAS Number

61286-94-0

Product Name

8-Bromo-2'-deoxyguanosine-5'-monophosphate

IUPAC Name

[(2R,3S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H13BrN5O7P

Molecular Weight

426.12 g/mol

InChI

InChI=1S/C10H13BrN5O7P/c11-9-13-6-7(14-10(12)15-8(6)18)16(9)5-1-3(17)4(23-5)2-22-24(19,20)21/h3-5,17H,1-2H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4+,5+/m0/s1

InChI Key

KUFMHNJQBUZBPA-VPENINKCSA-N

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O

8-Bromo-2'-deoxyguanosine-5'-monophosphate is a modified nucleoside analog of deoxyguanosine, characterized by the presence of a bromine atom at the 8-position of the purine ring. Its molecular formula is C10H13BrN5O7P, and it has a molecular weight of approximately 346.14 g/mol. This compound is significant in biochemical research due to its structural similarity to natural nucleotides, which allows it to integrate into nucleic acids and potentially alter their function or stability .

Typical of nucleotides. These include:

  • Phosphorylation: The compound can undergo phosphorylation at the 5' hydroxyl group, leading to the formation of diphosphate and triphosphate derivatives.
  • Base Pairing: It can pair with complementary nucleotides during DNA synthesis, influencing the fidelity and dynamics of replication and transcription processes.
  • Reactivity with Nucleophiles: The bromine atom can act as a leaving group in nucleophilic substitution reactions, making it useful for further chemical modifications .

As a purine nucleoside analog, 8-Bromo-2'-deoxyguanosine-5'-monophosphate exhibits notable biological activities:

  • Antitumor Activity: It has been shown to possess antitumor properties, particularly against indolent lymphoid malignancies. Its incorporation into DNA can lead to cytotoxic effects in rapidly dividing cancer cells .
  • Mutagenicity: The compound can induce mutations when incorporated into DNA, potentially leading to changes in genetic information. This property makes it a valuable tool for studying mutagenesis and DNA repair mechanisms .
  • Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting cellular proliferation and survival .

The synthesis of 8-Bromo-2'-deoxyguanosine-5'-monophosphate typically involves several key steps:

  • Bromination of Deoxyguanosine: The initial step involves the bromination of 2'-deoxyguanosine at the 8-position, often using brominating agents like N-bromosuccinimide.
  • Phosphorylation: The resulting 8-bromo derivative is then phosphorylated at the 5' position using phosphoric acid or appropriate phosphoramidite reagents to yield the monophosphate form.
  • Purification: The final product is purified through chromatography techniques to isolate the desired nucleotide from by-products and unreacted starting materials .

8-Bromo-2'-deoxyguanosine-5'-monophosphate has several applications in scientific research:

  • Molecular Biology Research: It is used as a tool for studying DNA replication and repair mechanisms due to its ability to incorporate into DNA.
  • Cancer Research: Its antitumor properties make it a candidate for developing new therapeutic agents targeting specific types of cancer.
  • Synthetic Biology: The compound serves as a building block for synthesizing modified oligonucleotides and exploring gene editing technologies .

Studies on the interactions of 8-Bromo-2'-deoxyguanosine-5'-monophosphate with various biomolecules have revealed important insights:

  • DNA Polymerases: Interaction studies demonstrate that this compound can influence the activity of DNA polymerases, affecting their fidelity during DNA synthesis.
  • Protein Binding: It may also interact with proteins involved in DNA repair pathways, potentially altering their function and impacting cellular responses to DNA damage .
  • Cellular Uptake: Research indicates that cellular uptake mechanisms for modified nucleotides like this one can differ from unmodified counterparts, which has implications for drug delivery systems .

Several compounds share structural similarities with 8-Bromo-2'-deoxyguanosine-5'-monophosphate. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
2'-DeoxyguanosineNo brominationNatural nucleoside without modifications
8-Chloro-2'-deoxyguanosineChlorine substitution insteadDifferent halogen affects biological activity
2'-DeoxyadenosineAdenine base instead of guanineDifferent base leads to varied interactions
8-Amino-2'-deoxyguanosineAmino group at position 8Alters hydrogen bonding properties

The uniqueness of 8-Bromo-2'-deoxyguanosine-5'-monophosphate lies in its bromination at the 8-position, which significantly impacts its biochemical behavior compared to other nucleoside analogs. This modification enhances its potential as an antitumor agent and influences its interactions with enzymes and nucleic acids .

XLogP3

-2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

424.97360 g/mol

Monoisotopic Mass

424.97360 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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